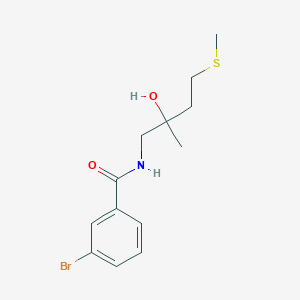

3-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide

Description

Properties

IUPAC Name |

3-bromo-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO2S/c1-13(17,6-7-18-2)9-15-12(16)10-4-3-5-11(14)8-10/h3-5,8,17H,6-7,9H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLGNXRVABSIQQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCSC)(CNC(=O)C1=CC(=CC=C1)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide typically involves multiple stepsFor instance, the bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions . The side chain can be introduced through nucleophilic substitution reactions involving appropriate reagents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a carbonyl compound, while substitution of the bromine atom with an amine yields an amine derivative .

Scientific Research Applications

3-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide is an organic compound classified as a benzamide, featuring a bromine atom on the benzene ring and a complex side chain including hydroxy, methyl, and methylthio functional groups. Its molecular formula is C13H18BrNO2S, with a molecular weight of approximately 332.26 g/mol. This compound is of interest in chemistry, biology, and medicine, with potential applications in medicinal chemistry and organic synthesis.

Synthesis and Chemical Properties

The synthesis of 3-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide involves multiple steps, with bromination typically achieved using bromine or N-bromosuccinimide under controlled conditions to introduce the bromine atom onto the aromatic ring. Subsequent steps may involve introducing the hydroxy and methylthio groups through nucleophilic substitution reactions. While specific density and boiling point data are not available, similar compounds exhibit moderate solubility in organic solvents. The compound is expected to be stable under standard laboratory conditions but may react under extreme pH or temperature conditions due to the presence of reactive functional groups like bromine and hydroxy.

Potential Applications

3-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide can undergo various chemical reactions. Compounds with similar structures have shown to inhibit phosphodiesterase 10A, which plays a role in cellular signaling pathways. The presence of the bromine atom and other functional groups may influence the binding affinity and selectivity towards biological targets, making this compound relevant in pharmacological studies. This compound's unique structural features make it valuable for various research applications across multiple scientific disciplines.

Mechanism of Action

The mechanism of action of 3-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations

Substituent Diversity: The target compound’s nitrogen substituent is distinct from analogs due to its branched alkyl chain with mixed hydrophilicity (hydroxyl) and lipophilicity (methylthio).

Hydrogen-Bonding Capacity: The hydroxyl group in the target compound may act as an H-bond donor, similar to N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which facilitates metal coordination in catalysis . In contrast, nitro or thiazolyl groups in analogs prioritize electron-deficient interactions .

Biological Activity

3-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide, with the CAS number 1396870-78-2 and molecular formula C13H18BrNO2S, is a compound of significant interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Structural Overview

The compound features a bromine atom on the benzene ring and a complex side chain that includes hydroxy , methyl , and methylthio groups. These structural characteristics are critical in determining its biological activity and interactions with various biological targets.

The biological activity of 3-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide can be attributed to its ability to interact with specific enzymes and receptors. Similar compounds have shown inhibition of phosphodiesterase (PDE) enzymes, particularly PDE10A, which plays a crucial role in cellular signaling pathways. The presence of the bromine atom and functional groups enhances the compound's binding affinity and selectivity towards these biological targets, making it relevant for pharmacological studies.

Anticancer Properties

Research indicates that compounds similar to 3-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide exhibit anticancer properties . For instance, studies have shown that benzamide derivatives can inhibit cell growth in various cancer cell lines through mechanisms involving downregulation of critical proteins or pathways. This includes inhibition of dihydrofolate reductase (DHFR), which is essential for DNA synthesis .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide | A549 (lung cancer) | TBD | PDE inhibition, DHFR downregulation |

| Benzamide Riboside | CCRF-CEM (leukemia) | >10 | Inhibition of DHFR via BAD metabolism |

| 4-chloro-benzamide derivatives | Various | 7.01 - 14.31 | Microtubule disassembly |

Antimicrobial Activity

In addition to anticancer effects, this compound may also exhibit antimicrobial properties . Research on benzamide derivatives has shown activity against various bacterial strains, suggesting potential applications in treating infections .

Case Studies

- Inhibition Studies : In an experimental setup, derivatives similar to 3-bromo-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide were tested against human cancer cell lines such as HeLa and MCF-7. Results indicated significant cytotoxicity with IC50 values ranging from 7.01 µM to over 14 µM, demonstrating the compound's potential as an anticancer agent .

- Mechanistic Insights : A study focused on the mechanism by which benzamide derivatives inhibit cell growth revealed that they could destabilize DHFR through metabolic pathways involving NADPH depletion. This suggests a novel approach to targeting cancer cells resistant to conventional therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.